

# Technical Support Center: Mitigating Corrosion with $\text{Mg}(\text{PF}_6)_2$ Electrolytes

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## Compound of Interest

Compound Name: Magnesium hexafluorophosphate

Cat. No.: B14121879

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Magnesium hexafluorophosphate** ( $\text{Mg}(\text{PF}_6)_2$ ) electrolytes. The information is designed to address common challenges encountered during experiments related to magnesium-ion batteries.

## Frequently Asked Questions (FAQs)

Q1: What are the expected ionic conductivity and electrochemical stability of  $\text{Mg}(\text{PF}_6)_2$  electrolytes?

A1:  $\text{Mg}(\text{PF}_6)_2$ -based electrolytes, particularly when synthesized as the  $\text{Mg}(\text{PF}_6)_2(\text{CH}_3\text{CN})_6$  complex, can exhibit high ionic conductivities.<sup>[1][2][3][4][5]</sup> For instance, solutions in acetonitrile ( $\text{CH}_3\text{CN}$ ) and tetrahydrofuran (THF) mixtures can reach conductivities up to  $28 \text{ mS}\cdot\text{cm}^{-1}$ .<sup>[1][2][3][4][5]</sup> These electrolytes have demonstrated electrochemical stability up to at least 4 V vs. Mg on aluminum electrodes.<sup>[1][2][3][4][5]</sup>

Q2: Is  $\text{Mg}(\text{PF}_6)_2$  corrosive to standard cell components like stainless steel and aluminum?

A2: Yes, corrosion is a significant concern with certain materials. Stainless steel components have been observed to corrode when cycled in the presence of  $\text{Mg}(\text{PF}_6)_2$  solutions.<sup>[1][2][4][5][6]</sup> In contrast, aluminum electrodes tend to be passivated by the electrolyte, making them a more suitable material for current collectors and other components.<sup>[1][2][3][6]</sup>

Q3: Will the magnesium metal anode passivate in a  $\text{Mg}(\text{PF}_6)_2$  electrolyte?

A3: There are conflicting reports on this matter. One study suggests that, contrary to previous assumptions, Mg electrodes remain electrochemically active when cycled in  $\text{Mg}(\text{PF}_6)_2$ -based electrolytes, with no magnesium fluoride ( $\text{MgF}_2$ ) passivation layer forming on the surface.<sup>[1][2][3][4][5][6]</sup> However, another study disputes this, claiming that the  $\text{PF}_6^-$  anion does indeed passivate the Mg anode, inhibiting any deposition/dissolution processes unless chloride ions are added to the electrolyte.<sup>[7][8]</sup>

Q4: What is the role of solvent choice in the performance of  $\text{Mg}(\text{PF}_6)_2$  electrolytes?

A4: The choice of solvent is crucial for both solubility and electrochemical performance. The  $\text{Mg}(\text{PF}_6)_2(\text{CH}_3\text{CN})_6$  complex is soluble in acetonitrile ( $\text{CH}_3\text{CN}$ ), and its solubility is significantly increased in a 1:1 mixture of THF and  $\text{CH}_3\text{CN}$ , reaching up to 0.71 M.<sup>[2]</sup> This solvent mixture has been shown to exhibit superior electrochemical stability and reversibility for Mg plating/stripping compared to pure  $\text{CH}_3\text{CN}$ .<sup>[2]</sup>

Q5: Why is the addition of chlorides sometimes recommended for  $\text{PF}_6^-$ -based electrolytes?

A5: The addition of chloride ions (e.g., from  $\text{MgCl}_2$ ) has been shown to suppress the passivation of the magnesium anode that can occur with  $\text{PF}_6^-$ -based electrolytes.<sup>[8]</sup> Chlorides are believed to facilitate reversible Mg deposition and dissolution processes, potentially through preferential adsorption on the Mg surface, which prevents the electrolyte decomposition that leads to passivation.<sup>[8]</sup> However, it is important to note that chloride-containing electrolytes can be highly corrosive to some current collectors.<sup>[9][10]</sup>

## Troubleshooting Guides

### Issue 1: Rapid Corrosion of Cell Casing or Hardware

- Symptom: Visible degradation of stainless steel components (e.g., coin cell casing, spacers) after cycling.
- Possible Cause:  $\text{Mg}(\text{PF}_6)_2$  electrolytes are known to be corrosive towards stainless steel.<sup>[1][2][4][5][6]</sup>
- Troubleshooting Steps:

- Disassemble the cell in an inert atmosphere and inspect all components.
- Replace stainless steel components with aluminum parts, as aluminum is passivated by this electrolyte.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- If stainless steel must be used, consider applying a corrosion-resistant coating, such as a carbon coating.[\[9\]](#)[\[11\]](#)

## Issue 2: High Cell Impedance and Inability to Plate/Strip Magnesium

- Symptom: The cell shows a very high internal resistance, and cyclic voltammetry reveals no clear magnesium plating and stripping peaks.
- Possible Cause: Passivation of the magnesium anode surface. This could be due to the decomposition of the  $\text{PF}_6^-$  anion, as suggested by some studies, or the presence of trace amounts of water in the electrolyte.[\[7\]](#)[\[8\]](#)
- Troubleshooting Steps:
  - Ensure Anhydrous Conditions: Dry all solvents and the  $\text{Mg}(\text{PF}_6)_2$  salt rigorously before electrolyte preparation. Handle all materials and assemble cells inside a glovebox with low water and oxygen levels.
  - Introduce Chloride Additives: As a potential remedy to break down the passivation layer, consider adding a small amount of a chloride-containing salt (e.g.,  $\text{MgCl}_2$ ) to the electrolyte, as this has been shown to enable reversible Mg deposition.[\[7\]](#)[\[8\]](#)
  - Verify Salt Synthesis: Ensure the  $\text{Mg}(\text{PF}_6)_2(\text{CH}_3\text{CN})_6$  complex was synthesized correctly, as impurities from the synthesis can affect performance.

## Issue 3: Corrosion of the Cathode Current Collector

- Symptom: Poor cycling stability, fading capacity, and evidence of corrosion on the current collector during post-mortem analysis. This is especially prevalent when using chloride-containing electrolytes.[\[9\]](#)[\[11\]](#)[\[10\]](#)

- Possible Cause: The current collector material is not stable at the operating potential in the presence of the electrolyte.
- Troubleshooting Steps:
  - Material Substitution: Replace standard aluminum or nickel foils with more robust alternatives.
  - Carbon Coating: Apply a carbon coating to aluminum or nickel current collectors to improve their corrosion resistance.[\[9\]](#)[\[11\]](#)
  - Graphite Foil: Utilize graphite foil as the current collector, which has shown excellent corrosion resistance at potentials up to 2 V vs. Mg/Mg<sup>2+</sup> and offers the benefit of low areal density.[\[9\]](#)[\[10\]](#)

## Quantitative Data

Table 1: Properties of Mg(PF<sub>6</sub>)<sub>2</sub>-Based Electrolytes

Salt Concentration	Solvent System	Ionic Conductivity (mS·cm <sup>-1</sup> )	Electrochemical Stability Window	Reference
0.12 M	CH <sub>3</sub> CN	18.7	-	<a href="#">[2]</a>
0.12 M	1:1 THF-CH <sub>3</sub> CN	10.0	Up to 4 V vs. Mg on Al	<a href="#">[1]</a> <a href="#">[2]</a>
0.71 M	1:1 THF-CH <sub>3</sub> CN	28.3	Up to 4 V vs. Mg on Al	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Corrosion Behavior of Different Metals in Mg(PF<sub>6</sub>)<sub>2</sub> Electrolytes

Metal	Behavior	Notes	Reference
Stainless Steel	Corrodes	Unsuitable for cell components without protective coating.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Aluminum	Passivates	Suitable for use as a current collector and other cell hardware.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Nickel	Pitting Corrosion	Prone to pitting corrosion, especially with chloride additives. Carbon coating improves resistance.	<a href="#">[9]</a>
Graphite	High Resistance	Excellent corrosion resistance, making it a promising current collector material.	<a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Synthesis of $\text{Mg}(\text{PF}_6)_2(\text{CH}_3\text{CN})_6$ Complex

This protocol is based on the synthesis reported by Keyzer et al.[\[1\]](#)[\[2\]](#)[\[3\]](#)

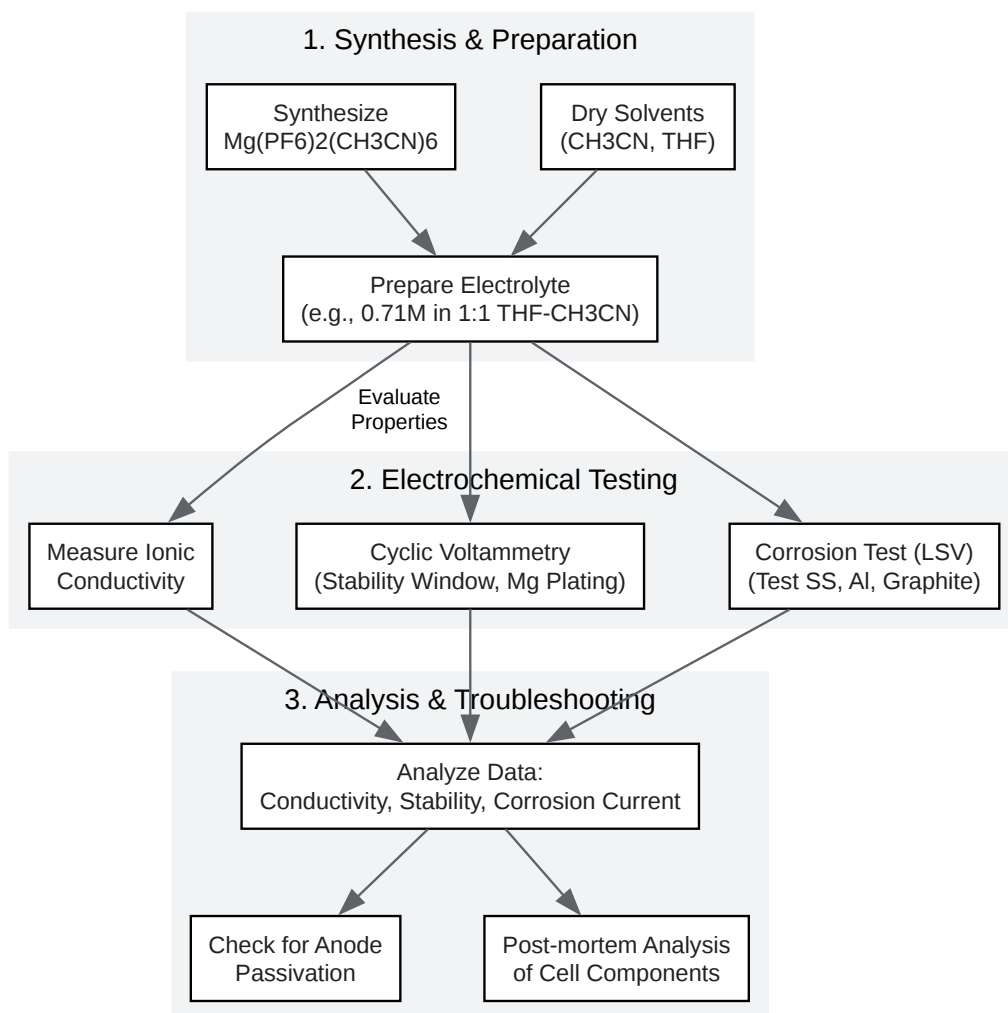
- Reactants: Silver hexafluorophosphate ( $\text{AgPF}_6$ ) and magnesium iodide ( $\text{MgI}_2$ ).
- Solvent: Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ ).
- Procedure: a. In an inert atmosphere (glovebox), dissolve  $\text{AgPF}_6$  in anhydrous  $\text{CH}_3\text{CN}$ . b. In a separate flask, dissolve  $\text{MgI}_2$  in anhydrous  $\text{CH}_3\text{CN}$ . c. Slowly add the  $\text{MgI}_2$  solution to the  $\text{AgPF}_6$  solution while stirring. A precipitate of silver iodide ( $\text{AgI}$ ) will form. d. Stir the reaction mixture at room temperature for several hours to ensure complete reaction. e. Separate the  $\text{AgI}$  precipitate from the solution by filtration or centrifugation. f. The resulting clear solution contains the  $\text{Mg}(\text{PF}_6)_2(\text{CH}_3\text{CN})_6$  complex in  $\text{CH}_3\text{CN}$ . The solvent can be removed under vacuum to obtain the solid product if needed.

## Protocol 2: Electrochemical Corrosion Analysis (Linear Sweep Voltammetry)

This is a general procedure to assess the corrosion resistance of current collectors.[9]

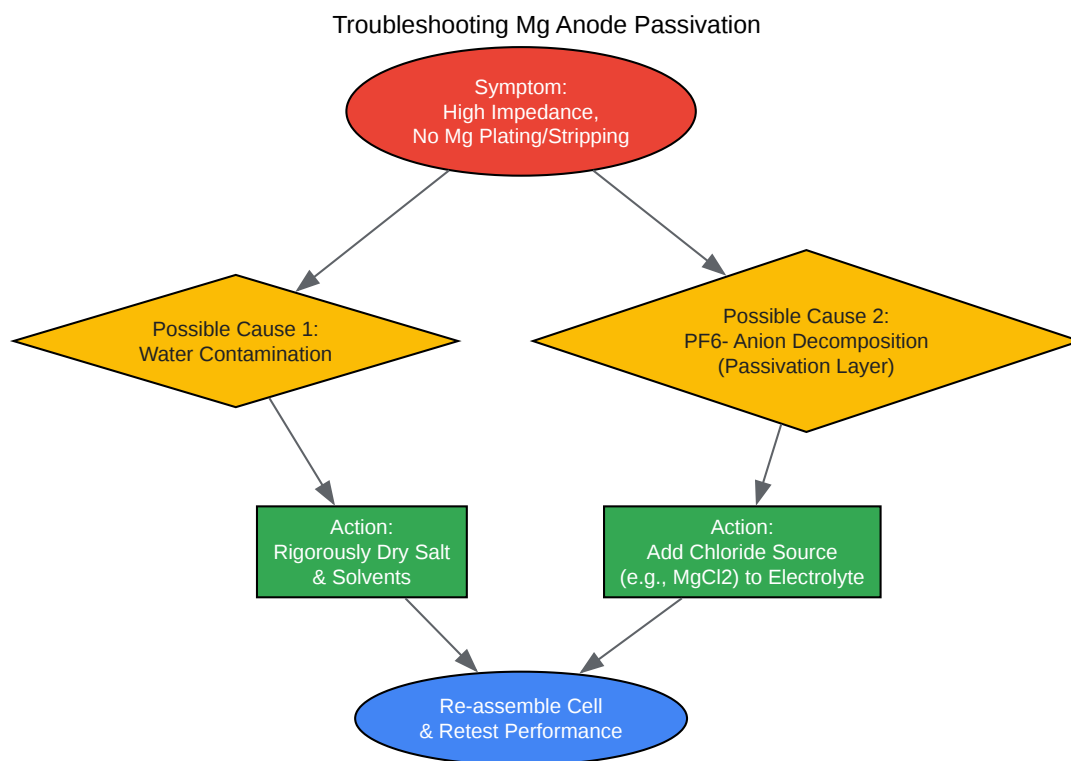
- Cell Setup: Assemble a three-electrode cell inside a glovebox.
  - Working Electrode: The material to be tested (e.g., stainless steel, Al foil, graphite foil).
  - Reference Electrode: Magnesium metal.
  - Counter Electrode: Magnesium metal.
- Electrolyte: The  $\text{Mg}(\text{PF}_6)_2$  electrolyte under investigation.
- Procedure: a. Perform a Linear Sweep Voltammetry (LSV) scan. b. Sweep the potential from the open-circuit potential (OCP) to a higher anodic value (e.g., 3 V vs.  $\text{Mg}/\text{Mg}^{2+}$ ). c. A low corrosion current indicates good resistance, while a sharp increase in current signifies the onset of corrosion. d. Compare the corrosion potential and current densities for different materials to evaluate their relative stability.

## Visualizations

Experimental Workflow for  $\text{Mg}(\text{PF}_6)_2$  Electrolyte Evaluation

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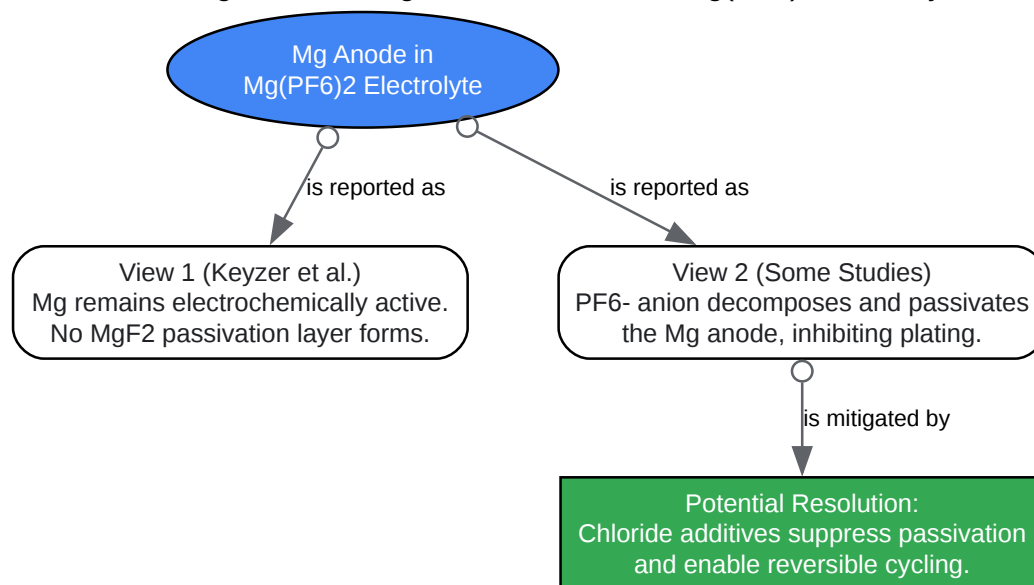
Caption: Workflow for synthesis, preparation, and evaluation of  $\text{Mg}(\text{PF}_6)_2$  electrolytes.



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Caption: A troubleshooting flowchart for diagnosing and addressing Mg anode passivation.



Conflicting Views on Mg Anode Behavior in Mg(PF<sub>6</sub>)<sub>2</sub> Electrolyte

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Caption: Diagram illustrating the debate on Mg anode stability in Mg(PF<sub>6</sub>)<sub>2</sub> electrolytes.

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